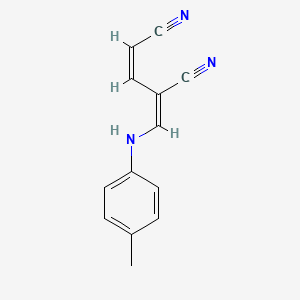

4-(4-Toluidinomethylene)-2-pentenedinitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

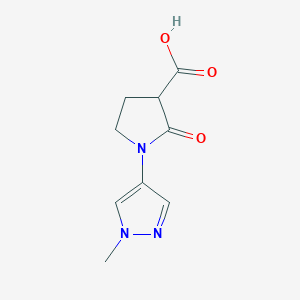

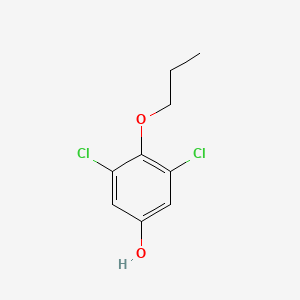

The name “4-(4-Toluidinomethylene)-2-pentenedinitrile” suggests that this compound contains a toluene moiety (a benzene ring with a methyl group) and a pentene (a five-carbon chain with a double bond) moiety. The “4-Toluidinomethylene” part indicates that a toluene is connected to a methylene group (-CH2-), which is in turn connected to an amine group (-NH2). The “2-pentenedinitrile” part suggests that there are two nitrile groups (-CN) on the second carbon of a pentene .

Molecular Structure Analysis

Again, without specific data, I can only speculate that this compound likely has regions of aromaticity (from the toluene moiety) and potentially some degree of polarity due to the nitrile groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aromatic ring, the nitrile groups, and the amine group. These could undergo various reactions such as electrophilic aromatic substitution, nucleophilic addition, or acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The aromatic ring could contribute to its stability, the nitrile groups could increase its polarity, and the amine could allow it to participate in hydrogen bonding .Applications De Recherche Scientifique

Organic Syntheses and Material Applications

Organic Synthesis of Pentanedinitrile Derivatives : Research by Nishiwaki et al. (1999) explores the application of Cyano-aci-Nitroacetate for organic syntheses, facilitating the synthesis of 2-Aryl pentanedinitrile-2,4-dinitronates through two-step reactions from nitroacetonitrile. This method provides a novel functionalization route for pentanedinitrile derivatives, significant for their use as biologically active compounds and precursors for azaheterocycles and polymers (Nishiwaki et al., 1999).

Copolymerization and Material Properties : Parisi et al. (2017) demonstrated the copolymerization of ethylene with eugenol and 4-penten-1-ol using a palladium aryl sulfonate catalyst. This study highlights the use of 4-penten-1-ol as a renewable comonomer, examining its incorporation rate, effects on polymer crystallinity, and antibacterial efficiency, indicating the potential for producing materials with tailored properties for specific applications (Parisi et al., 2017).

Luminescence and Material Science : Research on the luminescence response of polynuclear copper(I) iodide materials to volatile organic compounds by Cariati et al. (1998) reveals how exposure to toluene and n-pentane can reversibly alter the luminescence of [CuI(4-pic)]x materials. This work underscores the potential of using such materials for sensing applications based on luminescence vapochromism (Cariati & Bourassa, 1998).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(Z,4E)-4-[(4-methylanilino)methylidene]pent-2-enedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c1-11-4-6-13(7-5-11)16-10-12(9-15)3-2-8-14/h2-7,10,16H,1H3/b3-2-,12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOLJZGNDCDRCE-QTXYNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC=C(C=CC#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/C=C(\C=C/C#N)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Toluidinomethylene)-2-pentenedinitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

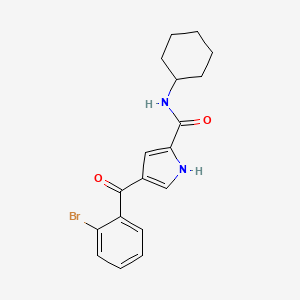

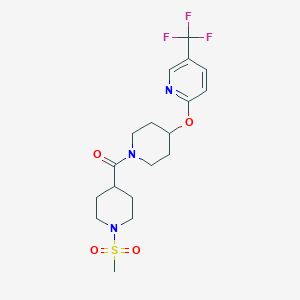

![3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2666345.png)

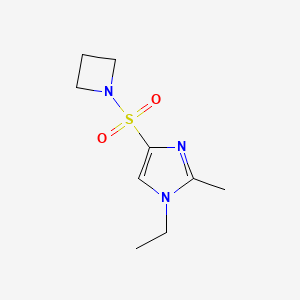

![(2E)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2666348.png)

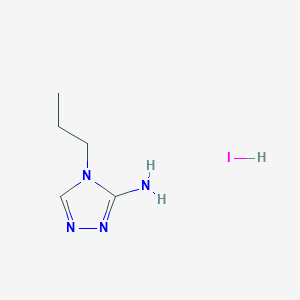

methanone](/img/structure/B2666358.png)

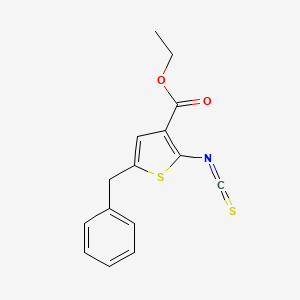

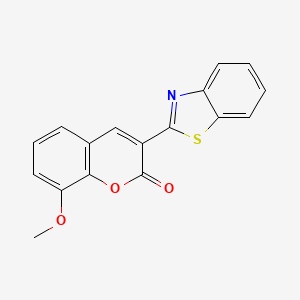

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2666366.png)